

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile

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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-2-carbonitrile

Cat. No.: B154273

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CAS Number: 139539-63-2

This technical guide provides a comprehensive overview of **4,6-Dimethoxypyrimidine-2-carbonitrile**, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related compounds.

Physicochemical Properties

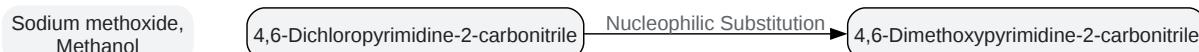
A summary of the key physicochemical properties of **4,6-Dimethoxypyrimidine-2-carbonitrile** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ N ₃ O ₂	-
Molecular Weight	165.15 g/mol	-
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents like DMSO, DMF, and methanol.	Inferred from related compounds
CAS Number	139539-63-2	[cite:]

Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

While a direct and detailed synthetic protocol for **4,6-Dimethoxypyrimidine-2-carbonitrile** is not readily available in the cited literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. The proposed synthesis involves a two-step process starting from the commercially available 4,6-dichloro-2-cyanopyrimidine.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4,6-Dimethoxypyrimidine-2-carbonitrile**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the nucleophilic substitution of chloropyrimidines with alkoxides, a common reaction in heterocyclic chemistry.

Materials:

- 4,6-Dichloropyrimidine-2-carbonitrile
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

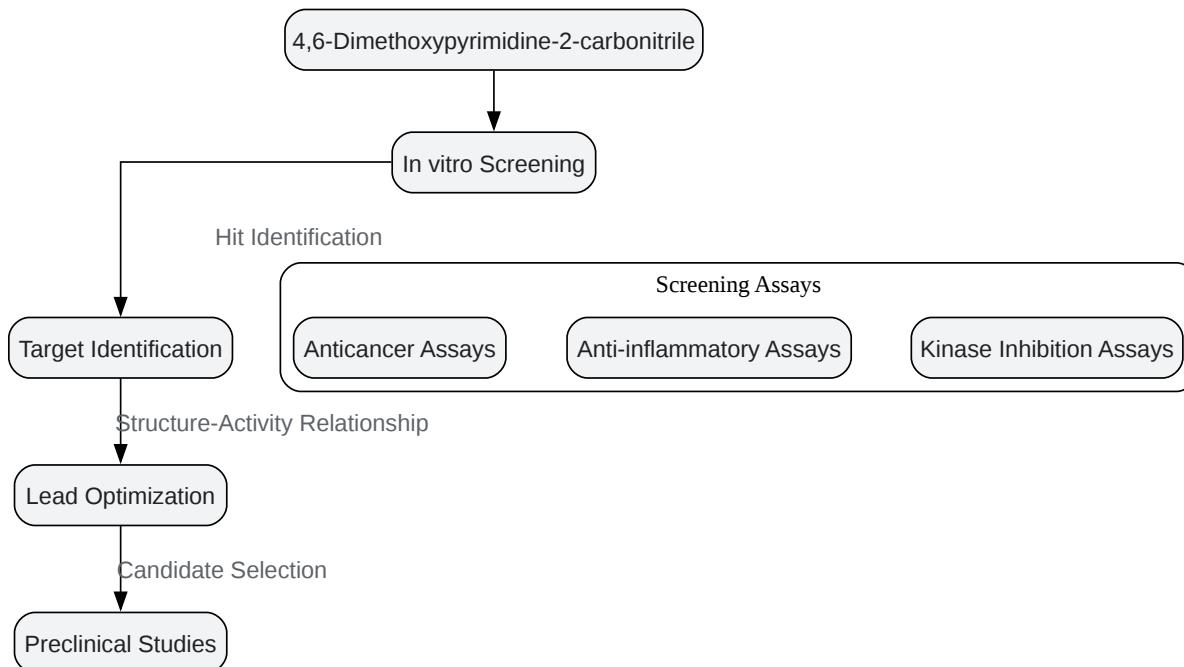
- Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-Dichloropyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous methanol.
- Addition of Base: To the stirred solution, add sodium methoxide (2.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4,6-Dimethoxypyrimidine-2-carbonitrile**.

Potential Biological Activity and Applications in Drug Discovery

Direct biological studies on **4,6-Dimethoxypyrimidine-2-carbonitrile** are limited in the available literature. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential biological activities of the title compound can be extrapolated from structurally similar molecules.

Workflow for Investigating Biological Potential



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Caption: A generalized workflow for the biological evaluation of the title compound.

Anticipated Biological Roles:

- **Anticancer Activity:** Pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.^[1] The presence of the cyano group and the dimethoxy substitutions on the pyrimidine ring of the title compound may confer cytotoxic or cytostatic effects on cancer cell lines.

- Kinase Inhibition: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases. It is plausible that **4,6-Dimethoxypyrimidine-2-carbonitrile** could serve as a starting point for the development of inhibitors for specific kinases involved in disease signaling pathways.
- Anti-inflammatory Properties: Certain pyrimidine derivatives have demonstrated anti-inflammatory activity.^[2] This is often achieved through the modulation of inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

It is important to emphasize that these potential biological activities are based on the known pharmacology of the pyrimidine scaffold and require experimental validation for **4,6-Dimethoxypyrimidine-2-carbonitrile**.

Conclusion

4,6-Dimethoxypyrimidine-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has provided essential information on its physicochemical properties, a proposed synthetic route, and an outlook on its potential biological activities. Further experimental investigation is warranted to fully elucidate its synthetic accessibility and pharmacological profile, which may lead to the development of novel therapeutic agents.

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References

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- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

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